![molecular formula C12H15NO5 B6296520 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% CAS No. 180859-80-7](/img/structure/B6296520.png)
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% (CEHPA-95) is a synthetic compound that has attracted attention in recent years due to its potential applications in scientific research. It is a derivative of the amino acid L-glutamic acid, and is commonly referred to as a “glutamate analogue”. CEHPA-95 has been investigated for its potential use in a variety of areas, including biochemical and physiological studies, drug delivery, and as a potential therapeutic agent.
科学研究应用
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of various diseases, such as epilepsy and Parkinson’s disease. Additionally, it has been investigated as a potential drug delivery agent, as it is capable of crossing the blood-brain barrier and delivering drugs to the central nervous system. 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% has also been studied for its potential use in the diagnosis and monitoring of certain diseases, such as cancer.
作用机制
The mechanism of action of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% is not fully understood. However, it is believed to act as an agonist at certain glutamate receptors, which are responsible for the transmission of signals in the brain. Additionally, it is thought to modulate the activity of certain enzymes, such as glutamate dehydrogenase and glutamate decarboxylase, which are involved in the metabolism of glutamate.
Biochemical and Physiological Effects
The effects of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% on biochemical and physiological processes are still being studied. However, it has been shown to have neuroprotective effects in animal models of epilepsy, suggesting that it may be beneficial in the treatment of this condition. Additionally, it has been shown to modulate the activity of certain enzymes involved in the metabolism of glutamate, suggesting that it may be useful in the treatment of conditions related to glutamate imbalance, such as Parkinson’s disease.
实验室实验的优点和局限性
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it is non-toxic, and can be administered in relatively low doses. However, it is important to note that 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% is not approved for use in humans, and thus its use in laboratory experiments should be conducted with caution.
未来方向
The potential applications of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% are still being investigated. Future research may focus on its use as a therapeutic agent for the treatment of neurological disorders, such as epilepsy and Parkinson’s disease. Additionally, further research may be conducted to explore its potential use as a drug delivery agent, and to further investigate its effects on biochemical and physiological processes. Additionally, further research may be conducted to investigate the potential of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% as a diagnostic and monitoring tool for certain diseases, such as cancer. Finally, research may be conducted to investigate the potential of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% as a therapeutic agent for other conditions, such as depression and anxiety.
合成方法
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% can be synthesized by a variety of methods. One method involves the use of an organic reaction between 2-chloroethanol and 3-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a substituted aromatic aldehyde, which can then be reacted with L-glutamic acid to form 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%.
属性
IUPAC Name |
3-[N-(2-carboxyethyl)-3-hydroxyanilino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10-3-1-2-9(8-10)13(6-4-11(15)16)7-5-12(17)18/h1-3,8,14H,4-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINSZLWCQLVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N(CCC(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

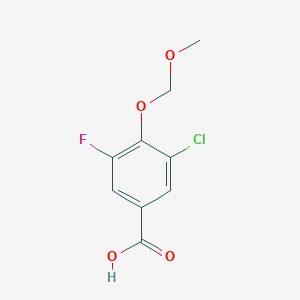

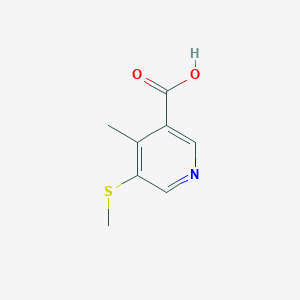
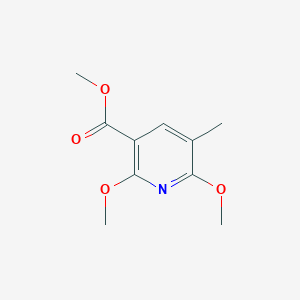
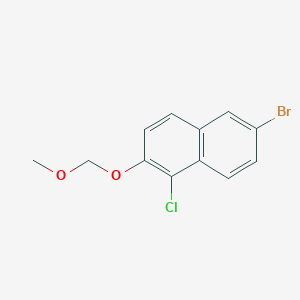
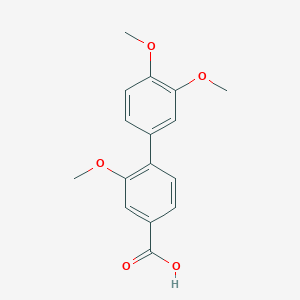
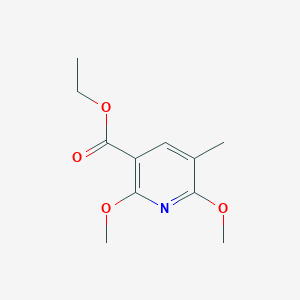


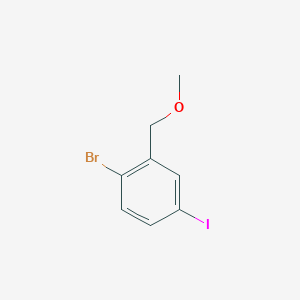

![Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)]](/img/structure/B6296536.png)

![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)